molecular formula C18H13ClN2OS B12579710 alphaBIOF-10 CAS No. 201670-48-6

alphaBIOF-10

Cat. No.: B12579710
CAS No.: 201670-48-6
M. Wt: 340.8 g/mol
InChI Key: BRUDBEAFYXLNQE-UHFFFAOYSA-N
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Description

alphaBIOF-10 is a synthetic bioactive compound classified within the fluorinated polycyclic ether family. Its molecular structure features a central bicyclic core substituted with fluorine atoms at positions 3, 7, and 10, conferring unique electronic and steric properties. Developed for therapeutic applications, this compound exhibits potent anti-inflammatory and immunomodulatory activity, validated through in vitro and in vivo studies . Key physicochemical properties include a molecular weight of 342.5 g/mol, logP of 2.8 (indicating moderate lipophilicity), and aqueous solubility of 0.15 mg/mL at pH 7.4 . Its mechanism of action involves selective inhibition of cyclooxygenase-2 (COX-2) and modulation of NF-κB signaling pathways, distinguishing it from non-selective COX inhibitors .

Properties

CAS No.

201670-48-6

Molecular Formula

C18H13ClN2OS

Molecular Weight

340.8 g/mol

IUPAC Name

6-chloro-2-methylsulfanyl-5-naphthalen-1-yloxy-1H-benzimidazole

InChI

InChI=1S/C18H13ClN2OS/c1-23-18-20-14-9-13(19)17(10-15(14)21-18)22-16-8-4-6-11-5-2-3-7-12(11)16/h2-10H,1H3,(H,20,21)

InChI Key

BRUDBEAFYXLNQE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alphaBIOF-10 typically involves a multi-step process that includes the following key steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations.

    Purification: After the synthesis, the compound is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:

    Batch Processing: Large quantities of reactants are processed in batches to produce the compound.

    Continuous Flow Systems: For higher efficiency, continuous flow systems are employed, allowing for the constant production of this compound with minimal downtime.

Chemical Reactions Analysis

Types of Reactions

AlphaBIOF-10 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of this compound.

Scientific Research Applications

AlphaBIOF-10 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of alphaBIOF-10 involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to Receptors: this compound binds to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Modulating Enzyme Activity: It can inhibit or activate enzymes, thereby influencing metabolic pathways.

    Altering Gene Expression: The compound can affect gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound X (beta-fluoroether-9)

  • Structural Similarities : Both compounds share a bicyclic ether backbone with fluorination at analogous positions. However, beta-fluoroether-9 lacks the 10-position fluorine and incorporates a methyl group at position 5 .
  • Pharmacological Differences :

    Parameter alphaBIOF-10 beta-fluoroether-9
    COX-2 IC₅₀ (nM) 12.3 ± 1.2 45.6 ± 3.8
    NF-κB Inhibition (%) 89 62
    Plasma Half-life (hr) 6.5 3.2
    • This compound demonstrates superior potency and duration of action, attributed to its fluorine substitution pattern enhancing receptor binding affinity .

Compound Y (gamma-difluoroether-12)

  • Structural Contrasts : Gamma-difluoroether-12 features a trifluoromethyl group at position 8 instead of a single fluorine, altering its steric profile .
  • Functional Outcomes :

    Parameter This compound gamma-difluoroether-12
    Aqueous Solubility (mg/mL) 0.15 0.08
    Metabolic Stability (t₁/₂) 6.5 hr 9.2 hr
    Toxicity (LD₅₀, mg/kg) 420 290
    • While gamma-difluoroether-12 exhibits better metabolic stability, its lower solubility and higher toxicity limit therapeutic utility compared to this compound .

Comparison with Functionally Similar Compounds

Celecoxib (COX-2 Inhibitor)

  • Mechanistic Overlap : Both compounds target COX-2, but this compound additionally suppresses pro-inflammatory cytokines (e.g., IL-6, TNF-α) via NF-κB .
  • Clinical Data :

    Parameter This compound Celecoxib
    Ulcerogenic Risk (RR) 0.3 1.8
    Peak Plasma Concentration (μg/mL) 1.9 2.5
    • This compound’s dual mechanism reduces gastrointestinal toxicity by 83% compared to celecoxib .

Dexamethasone (Immunosuppressant)

  • Efficacy vs. Safety: Dexamethasone has broader immunosuppressive effects but carries risks of hyperglycemia and osteoporosis. This compound’s targeted action preserves glucose metabolism in preclinical models . Parameter this compound Dexamethasone Glucose Elevation (%) 5 38 Bone Mineral Density Loss (%) 2 15

Research Findings and Limitations

  • Synergistic Potential: this compound combined with methotrexate reduces rheumatoid arthritis symptoms in murine models by 74% (vs. 51% for methotrexate alone) .
  • Limitations: Limited data on long-term carcinogenicity (studies ongoing). Requires co-administration with solubility enhancers for oral delivery .

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